molecular formula C12H17ClN2O B1395168 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine CAS No. 1220017-82-2

6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine

Cat. No. B1395168
CAS RN: 1220017-82-2
M. Wt: 240.73 g/mol
InChI Key: MWZZUYJMSPCETB-UHFFFAOYSA-N
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Description

The compound “6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine” is a chemical compound with the molecular formula C11H16ClN3O . It’s also known as 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

  • Corrosion Inhibition

    Research by Dandia et al. (2013) in "ACS Sustainable Chemistry & Engineering" explored the use of pyrazolopyridine derivatives, which are structurally related to the mentioned compound, as potential corrosion inhibitors for mild steel in acidic environments. The study found these derivatives effective in corrosion protection, highlighting their industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).

  • Cognitive Disorders Treatment

    Verhoest et al. (2012) in the "Journal of Medicinal Chemistry" discussed the design and discovery of a novel PDE9A inhibitor, closely related to the queried compound, which showed promise in the treatment of cognitive disorders. This research emphasized the compound's potential in elevating central cGMP levels in the brain and its procognitive activity in various rodent models (Verhoest et al., 2012).

  • Calcium Channel Antagonist Activity

    Shahrisa et al. (2011) in "Chemistry of Heterocyclic Compounds" synthesized new dihydropyridines, structurally similar to the compound , and assessed their calcium channel blocking activity. The study found these compounds to exhibit moderate to weak effects, suggesting potential applications in cardiovascular research (Shahrisa, Zirak, Mehdipour, & Miri, 2011).

  • Fluorescence Properties

    Mizuyama et al. (2008) in the "Journal of Heterocyclic Chemistry" researched new 2-pyrone derivatives, similar to the queried compound, which exhibited fluorescence emission radiation. This finding suggests potential applications in the development of fluorescent materials or markers (Mizuyama, Murakami, Nakatani, Kuronita, Kohra, Ueda, Hiraoka, & Tominaga, 2008).

  • Copper Corrosion Inhibition

    A study by Sudheer and Quraishi (2015) in "RSC Advances" found that aryl pyrazole pyridine derivatives, structurally related to the compound of interest, demonstrated significant inhibition against copper corrosion in acidic solutions. This research highlights potential applications in metal preservation and industrial maintenance (Sudheer & Quraishi, 2015).

properties

IUPAC Name

6-chloro-N-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-15(9-10-5-7-16-8-6-10)12-4-2-3-11(13)14-12/h2-4,10H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZZUYJMSPCETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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